An In-depth Technical Guide to Potassium Peroxymonosulfate Triple Salt (2KHSO₅·KHSO₄·K₂SO₄)
An In-depth Technical Guide to Potassium Peroxymonosulfate Triple Salt (2KHSO₅·KHSO₄·K₂SO₄)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of potassium peroxymonosulfate (B1194676) triple salt, commercially known as Oxone®. The information is intended to support researchers, scientists, and professionals in drug development and other advanced chemical applications.
Core Chemical Properties and Structure
Potassium peroxymonosulfate triple salt is a white, granular, and water-soluble solid with the chemical formula 2KHSO₅·KHSO₄·K₂SO₄.[1][2] It is a stable and powerful oxidizing agent, with its activity primarily derived from the potassium peroxymonosulfate (KHSO₅) component, a salt of Caro's acid (H₂SO₅).[3][4][5] The triple salt formulation enhances the stability and shelf-life of the active peroxymonosulfate anion.[6]
The compound is recognized for its versatility, ease of handling, and non-toxic nature, making it a "green" oxidizing agent in many chemical syntheses.[3][5][7] Its strong oxidizing potential allows it to be used in a wide array of applications, including organic synthesis, disinfection, and water treatment.[1]
Molecular and Crystal Structure
The molecular weight of the triple salt is approximately 614.76 g/mol .[4] The active component, potassium peroxymonosulfate (KHSO₅), constitutes about 42.8% of the mixture.[8] The structure of the peroxymonosulfate ion (HOOSO₃⁻) has been confirmed by X-ray crystallography to feature a tetrahedral sulfur center.[9][10] The O-O bond length is approximately 1.46 picometers.[10] The triple salt forms an intercalation-type crystal structure, which contributes to its exceptional stability.[9]
Quantitative Data
The following tables summarize the key quantitative properties of 2KHSO₅·KHSO₄·K₂SO₄.
Table 1: Physical and Chemical Properties
| Property | Value | References |
| Molecular Weight ( g/mol ) | 614.76 | [4] |
| Appearance | White, granular, free-flowing solid | [1][8] |
| Active Oxygen Content (%) | Minimum: 4.5; Typical: 4.7; Theoretical: 5.2 | [11] |
| Active Component (KHSO₅) Content (%) | Minimum: 42.8 | [8][11] |
| Bulk Density (g/cm³) | 1.15 - 1.30 | [11] |
| pH (1% solution at 25°C) | 2.3 | [11] |
| pH (3% solution at 25°C) | 2.0 | [11] |
| Standard Electrode Potential (E₀, V) | +1.81 to +1.85 | [5][10][12] |
| Heat of Decomposition (kJ/kg) | 251 | [11] |
Table 2: Solubility in Water
| Temperature (°C) | Solubility (g/L) | References |
| 20 | >250 | [11] |
Table 3: Stability
| Condition | Stability Characteristic | References |
| Storage (dry, cool conditions) | < 1% activity loss per month | [2][3][4][11] |
| Thermal Decomposition | Begins at >70°C, with significant decomposition to SO₂ and SO₃ starting at 300°C | [3][4][5][6] |
| Aqueous Solution | Relatively stable at acidic pH; minimum stability at pH 9 | [3][4] |
Experimental Protocols
Determination of Active Oxygen Content (Iodometric Titration)
This method is a standard procedure for quantifying the active oxygen content in potassium peroxymonosulfate triple salt.
Principle: The peroxymonosulfate ion oxidizes iodide ions to iodine in an acidic solution. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution using a starch indicator.
Reagents:
-
Potassium peroxymonosulfate triple salt sample
-
Deionized water
-
10% (v/v) Sulfuric acid solution
-
25% (w/w) Potassium iodide solution
-
0.1 N Standardized sodium thiosulfate solution
-
Starch indicator solution
Procedure:
-
Accurately weigh approximately 0.4 g of the potassium peroxymonosulfate triple salt sample.
-
In a 250 mL beaker equipped with a magnetic stirrer, add 75 mL of deionized water, 15 mL of 10% sulfuric acid, and 10 mL of 25% potassium iodide solution. Ensure all reagents are below 20°C.
-
Add the weighed sample to the beaker and stir until fully dissolved.
-
Immediately titrate the solution with 0.1 N sodium thiosulfate solution until a pale yellow color is observed.
-
Add a few drops of starch indicator solution. The solution will turn a deep blue color.
-
Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color disappears and the solution becomes colorless.
-
Record the volume of sodium thiosulfate solution used.
-
Repeat the titration for at least two more samples to ensure accuracy.
Calculation: % Active Oxygen = (V × N × 8 × 100) / W where:
-
V = volume of sodium thiosulfate solution in mL
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample in g
-
8 = equivalent weight of oxygen
Synthesis of 2KHSO₅·KHSO₄·K₂SO₄
This protocol outlines a general laboratory-scale synthesis of the triple salt.
Principle: The synthesis involves the reaction of hydrogen peroxide with oleum (B3057394) (fuming sulfuric acid) to form Caro's acid (H₂SO₅), followed by neutralization with potassium hydroxide (B78521) to precipitate the triple salt.
Reagents:
-
Concentrated Hydrogen Peroxide (e.g., 50%)
-
Oleum (fuming sulfuric acid)
-
Potassium Hydroxide (e.g., 45% aqueous solution)
-
Ice
Procedure:
-
In a reaction vessel equipped with efficient cooling and stirring, carefully and slowly add the concentrated hydrogen peroxide to the oleum while maintaining the temperature below 10-15°C using an ice bath. This step is highly exothermic.
-
Once the addition is complete, continue stirring the mixture at a low temperature to ensure the formation of Caro's acid.
-
Slowly add the potassium hydroxide solution to the Caro's acid mixture. The temperature should be carefully controlled to remain low.
-
After the neutralization is complete, the triple salt will precipitate out of the solution.
-
The precipitate is then isolated by filtration.
-
The collected solid is washed with a cold solvent, such as ethanol, to remove impurities.
-
The final product is dried under vacuum to yield the 2KHSO₅·KHSO₄·K₂SO₄ triple salt.
Visualizations
Synthesis of 2KHSO₅·KHSO₄·K₂SO₄
Caption: Synthesis pathway of potassium peroxymonosulfate triple salt.
Thermal Decomposition Pathway
Caption: Major products of the thermal decomposition of Oxone®.
Experimental Workflow: Oxidation of Aldehydes
Caption: General workflow for the oxidation of aldehydes to carboxylic acids using Oxone®.
References
- 1. 2Khso5.khso4.K2SO4 | Benchchem [benchchem.com]
- 2. xylemanalytics.com [xylemanalytics.com]
- 3. US5607656A - Process for preparing potassium peroxomonosulfate triple salt - Google Patents [patents.google.com]
- 4. Facile oxidation of aldehydes to acids and esters with Oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Facile Oxidation of Aldehydes to Acids and Esters with Oxone [organic-chemistry.org]
- 9. Spectrophotometric determination of peroxymonosulfate anions via oxidative decolorization of dyes induced by cobalt - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 11. echemi.com [echemi.com]
- 12. CA1229216A - Process for the production of potassium peroxymonosulphate triple salt - Google Patents [patents.google.com]
